An In-depth Technical Guide to 3-Aminocyclopentanecarbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Aminocyclopentanecarbonitrile: Properties, Synthesis, and Applications
This guide provides a detailed exploration of 3-aminocyclopentanecarbonitrile, a valuable bifunctional building block for medicinal chemistry. We will delve into its core chemical properties, stereoisomeric forms, and the scientific principles guiding its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.
Introduction: The Value of Constrained Scaffolds
In modern drug discovery, the emphasis on creating molecules with high three-dimensional (3D) character has grown significantly. Saturated carbocyclic scaffolds, like the cyclopentane ring system, are highly sought after as they provide conformational rigidity and present functional groups in well-defined spatial orientations.[1] 3-Aminocyclopentanecarbonitrile is an exemplar of such a building block, incorporating a primary amine and a nitrile group on a constrained five-membered ring. These two functional groups offer orthogonal chemical handles for derivatization, making it a versatile starting point for constructing diverse chemical libraries and accessing novel chemical space.
Molecular Structure and Stereoisomerism
3-Aminocyclopentanecarbonitrile (C₆H₁₀N₂) possesses two stereocenters at the C1 (bearing the nitrile) and C3 (bearing the amine) positions. This gives rise to two diastereomeric forms: cis and trans.
-
cis-3-Aminocyclopentanecarbonitrile: The amino and nitrile groups are on the same face of the cyclopentane ring.
-
trans-3-Aminocyclopentanecarbonitrile: The amino and nitrile groups are on opposite faces of the ring.
The relative orientation of these functional groups is critical, as it dictates the trajectory of appended substituents and, consequently, how a final drug molecule will interact with its biological target. The ability to selectively synthesize and characterize each isomer is therefore of paramount importance.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-aminocyclopentanecarbonitrile are dictated by its functional groups and stereochemistry. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on established chemical principles and data from analogous structures.
Table 1: Core Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₁ClN₂ | [2] |
| Molecular Weight | ~110.16 g/mol | ~146.62 g/mol | [2] |
| Appearance | Expected to be a colorless oil or low-melting solid | Typically a white to off-white solid | N/A |
| Boiling Point | The cis isomer is expected to have a higher boiling point than the trans isomer due to a larger molecular dipole moment. | N/A | [3][4] |
| Solubility | Likely soluble in polar organic solvents. The hydrochloride salt is expected to be soluble in water. | Soluble in water and alcohols. | N/A |
| pKa (predicted) | The primary amine is expected to have a pKa in the range of 9-10, typical for cyclic secondary amines. | N/A | N/A |
Spectroscopic Characterization
Spectroscopy is essential for confirming the structure and, crucially, the stereochemistry of 3-aminocyclopentanecarbonitrile isomers.
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Infrared (IR) Spectroscopy : A key diagnostic peak is the sharp, intense absorption band for the nitrile (C≡N) stretch, which is expected in the 2240-2260 cm⁻¹ region for a saturated nitrile. The N-H stretching of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for distinguishing between the cis and trans isomers. The analysis relies on the differing spatial relationships between protons on the cyclopentane ring, which manifest in their coupling constants (J-values) and through-space correlations (NOE).[6][7]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Position | Isomer | Expected ¹H Shift (ppm) & Multiplicity | Expected ¹³C Shift (ppm) | Rationale & Key Distinguishing Features |
| H1/C1 | Both | ~3.0-3.4 (m) | ~28-32 | Proton at the nitrile-bearing carbon. |
| H3/C3 | Both | ~3.2-3.6 (m) | ~50-55 | Proton at the amine-bearing carbon. |
| Ring CH₂ | Both | ~1.5-2.4 (m) | ~25-40 | Complex, overlapping multiplets for the remaining ring protons. |
| CN | Both | N/A | ~120-125 | Characteristic nitrile carbon chemical shift. |
Distinguishing Isomers using 2D NMR:
The definitive assignment of cis and trans stereochemistry is achieved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[6]
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For the cis isomer , a NOESY experiment would show a spatial correlation (a cross-peak) between the axial proton at C1 and the axial proton at C3, as they are on the same face of the ring.
-
For the trans isomer , no such correlation would be observed between the C1 and C3 protons.
Synthesis and Stereocontrol
A robust and stereocontrolled synthesis is critical for accessing either the cis or trans isomer in high purity. A logical and field-proven approach begins with a commercially available precursor and proceeds through a reductive amination pathway, which allows for the introduction of stereochemical diversity.
Proposed Synthetic Workflow
A plausible route starts from 3-oxocyclopentane-1-carbonitrile. This key intermediate can be subjected to reductive amination conditions. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Experimental Protocol: Diastereoselective Reductive Amination
Objective: To synthesize cis- and trans-3-aminocyclopentanecarbonitrile from 3-oxocyclopentanecarbonitrile.
Part A: Synthesis of cis-3-Aminocyclopentanecarbonitrile (via Oxime)
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Oxime Formation:
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To a solution of 3-oxocyclopentanecarbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. The organic layer contains the oxime intermediate.
-
-
Diastereoselective Reduction:
-
Dissolve the crude oxime in acetic acid.
-
Add platinum(IV) oxide (0.05 eq) as a catalyst.
-
Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ for 12-18 hours. Causality: Catalytic hydrogenation of cyclopentanone oximes often proceeds via delivery of hydrogen from the less sterically hindered face, which can favor the formation of the cis product.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Basify the filtrate with aqueous NaOH to pH > 10 and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography to isolate the cis isomer.
-
Part B: Synthesis of trans-3-Aminocyclopentanecarbonitrile (via Reductive Amination)
-
Reductive Amination:
-
Dissolve 3-oxocyclopentanecarbonitrile (1.0 eq) in 1,2-dichloroethane.
-
Add ammonium acetate (5.0 eq) and sodium triacetoxyborohydride (1.5 eq). Causality: Sodium triacetoxyborohydride is a mild reducing agent that is highly effective for reductive aminations. The larger size of the reducing agent complex can lead to preferential attack from the face opposite to the nitrile group, favoring the trans product.[8]
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the trans isomer.
-
Chemical Reactivity and Derivatization Potential
The utility of 3-aminocyclopentanecarbonitrile as a building block stems from the distinct reactivity of its two functional groups.
-
Amino Group: As a primary amine, this group is a competent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones to form secondary amines, and can be used in coupling reactions.
-
Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Alternatively, it can be reduced (e.g., with LiAlH₄ or H₂/Raney Ni) to a primary amine, yielding a 1,3-diaminomethylcyclopentane derivative. This orthogonality allows for selective manipulation at one site while leaving the other intact for subsequent reactions.
Applications in Drug Discovery
The 3-aminocyclopentanecarbonitrile scaffold is a valuable building block for synthesizing compounds with potential therapeutic applications. Its rigid cyclopentyl core serves as a bioisostere for the furanose ring in natural nucleosides. This strategy has been successfully employed to create carbocyclic nucleoside analogues that exhibit enhanced metabolic stability and potent antiviral activity.[9] For example, the core aminocyclopentane structure is central to antiviral drugs like Abacavir and Entecavir.[9]
By presenting the amine and a derivatized nitrile group in defined cis or trans orientations, this scaffold allows for the systematic exploration of the pharmacophore space around a biological target, aiding in the optimization of ligand-receptor interactions.
Safety and Handling
The hydrochloride and hydrobromide salts of 3-aminocyclopentanecarbonitrile are classified with the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Handling Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
References
- Supporting Materials for a relevant study.
- Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra06611f]
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [URL: https://www.mdpi.com/1420-3049/17/1/151]
- (1R,3S)-3-Aminocyclopentanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21308749]
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [URL: https://www.intechopen.com/chapters/56820]
- (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [URL: https://www.researchgate.net/publication/51772658_Synthesis_of_cis-_and_trans-3-Aminocyclohexanols_by_Reduction_of_b-Enaminoketones]
- Application of 3-Bromocyclopentene in the Synthesis of Medicinal Chemistry Building Blocks. BenchChem. [URL: https://www.benchchem.
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- Comparing Properties of Isomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/07%3A_Further_Reactions_of_Haloalkanes_Unimolecular_Substitution_and_Pathways_of_Elimination/7.08%3A_Comparing_Properties_of_Isomers]
- 8 constitutional isomers of molecular formula C5H11Cl... Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/isomerismC5H11X.htm]
- Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/25852/]
- 1-Aminocyclopentanecarbonitrile. BLD Pharm. [URL: https://www.bldpharm.com/products/49830-37-7.html]
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